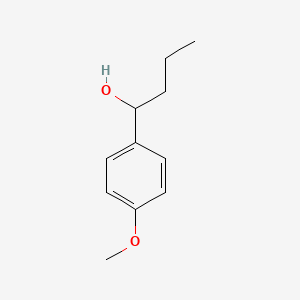
1-(4-Methoxyphenyl)butan-1-ol
Übersicht
Beschreibung
“1-(4-Methoxyphenyl)butan-1-ol” is a compound with a methyl phenol group and a butanol tail . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
The molecular formula of “1-(4-Methoxyphenyl)butan-1-ol” is C11H16O2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The decay of “1-(4-Methoxyphenyl)butan-1-ol” radical cation in water via Cα-H deprotonation has been kinetically investigated by pulse radiolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)butan-1-ol” are as follows :Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
A study on compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, a close analogue of 1-(4-Methoxyphenyl)butan-1-ol, revealed significant anti-inflammatory activity. This research found that compounds with a small lipophilic group, such as methoxyl, methyl, or chloro, in conjunction with a butan-2-one side chain, demonstrated notable efficacy in anti-inflammatory tests (Goudie et al., 1978).
Safety and Efficacy as Flavourings
A comprehensive review by the EFSA Panel on Additives and Products or Substances used in Animal Feed evaluated various compounds, including 4-(4-methoxyphenyl)-butan-2-one, for their safety and efficacy as flavorings in animal feed. The panel confirmed the safety of these compounds at specific concentrations in complete feed for various animal species (Aquilina et al., 2016).
Synthetic Applications
Research into the Rh2(OAc)4-catalysed decomposition of 1-diazo-4-(2-methoxyphenyl)butan-2-one and its derivatives has provided insights into synthetic applications. These studies suggest potential pathways for transforming compounds in norcaradiene derivatives, indicating utility in synthetic organic chemistry (Manitto et al., 1999).
Electrochemical Applications
A study on the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, including derivatives like 4-(4-methoxyphenyl)butan-2-one, highlights potential applications in electrochemical hydrogenation processes. The research showed the critical dependence of product composition on specific conditions during nickel-black catalysis (Bryan & Grimshaw, 1997).
Catalysis and Synthesis
A 2017 study reported the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst. This approach involves dehydrogenation, aldol condensation, and hydrogenation steps, showing the compound's utility in complex catalytic processes (Morad et al., 2017).
Anticancer Potential
Research into the synthesis of derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, including studies on their cytotoxicity against human lung cancer cell lines, has indicated the potential of these compounds in anticancer therapies. A specific derivative, PVHD303, demonstrated potent antiproliferative activity and the ability to inhibit tumor growth in vivo (Suzuki et al., 2020).
Corrosion Inhibition
A study on quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid included the analysis of 1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl)butan-1-one. This research provides insights into the compound's potential application in corrosion inhibition and protective coatings for metals (Olasunkanmi et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLQDMTQRQNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300516 | |
| Record name | 4-Methoxy-α-propylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)butan-1-ol | |
CAS RN |
22135-50-8 | |
| Record name | 4-Methoxy-α-propylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22135-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-α-propylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



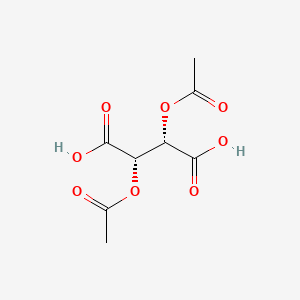
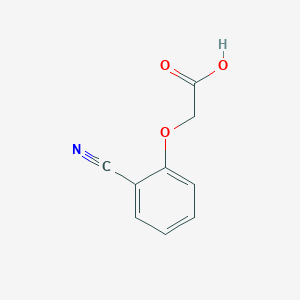
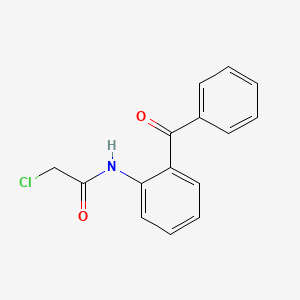
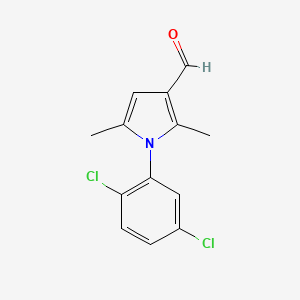


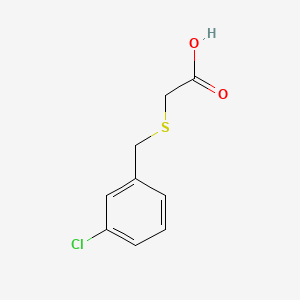


![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)